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Compound of Interest

Compound Name: D-Galactofuranose, pentaacetate

CAS No.: 10535-09-8

Cat. No.: B12318643

Get Quote

Executive Summary: The Strategic Value of Galf
Objective: This guide evaluates the biological performance of D-galactofuranose (Galf)

derivatives, specifically focusing on their utility as inhibitors of UDP-galactopyranose mutase

(UGM).

The Clinical Rationale: Galf is a five-membered ring form of galactose found in the cell walls of

pathogenic mycobacteria (Mycobacterium tuberculosis) and the galactomannan of fungi

(Aspergillus fumigatus).[1] Crucially, mammalian cells do not contain Galf or the enzymes to

synthesize it. This absence provides a high-selectivity therapeutic window: agents that inhibit

Galf biosynthesis (specifically UGM) or incorporation (Galf-transferases) can structurally

compromise pathogens without off-target toxicity in humans.

Mechanistic Basis: The UGM Checkpoint
The primary biological target for Galf derivatives is UDP-galactopyranose mutase (UGM). This

flavoenzyme catalyzes the ring contraction of UDP-galactopyranose (UDP-Galp) to UDP-

galactofuranose (UDP-Galf).
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Substrate Mimics: Derivatives designed to compete with UDP-Galp or UDP-Galf at the active

site.

Transition State Analogs: Derivatives (often iminosugars) designed to mimic the

oxocarbenium ion intermediate.

Diagram 1: UGM Signaling & Inhibition Pathway
This diagram illustrates the conversion of UDP-Galp to UDP-Galf and the interception points for

different derivative classes.
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Caption: The UGM enzymatic pathway showing the conversion of UDP-Galp to UDP-Galf and

inhibition points.

Comparative Analysis of Derivative Classes
Class A: Heteroatom-Substituted Mimics (C-, S-, N-
Glycosides)
The native O-glycosidic linkage in UDP-Galf is thermodynamically unstable and susceptible to

rapid hydrolysis. Replacing the exocyclic oxygen is a primary strategy for creating stable

inhibitors.
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Derivative Type Stability
Binding Affinity (

)
Biological Utility

O-Glycosides
Low. Rapidly

hydrolyzes in vivo.

High. Native H-

bonding preserved.

In vitro only. Useful for

crystallographic

studies but poor drug

candidates due to

short half-life.

C-Glycosides

High. C-C bond is

metabolically stable.

[2]

Variable. Loss of the

anomeric oxygen

removes a key H-

bond acceptor, often

reducing affinity (10-

100x weaker than O-

analogs).

High. Preferred

scaffold for drug

design. Requires

additional

functionalization to

restore binding

energy.

S-Glycosides
High. Thioether bond

is stable.

Moderate. The C-S

bond length (1.8 Å) is

longer than C-O (1.4

Å), altering the sugar

pucker and active site

fit.

Moderate. Useful as

oxidation-resistant

probes; some 1-thio-

β-D-

galactofuranosides

inhibit

galactofuranosidases

effectively.

Class B: Iminosugars (Aza-Sugars)
These derivatives replace the ring oxygen with nitrogen (e.g., 1,4-dideoxy-1,4-imino-D-

galactitol).

Mechanism: At physiological pH, the nitrogen is protonated, mimicking the positive charge of

the oxocarbenium ion transition state.

Performance: While theoretically sound, simple iminosugars often show weak inhibition (mM

range) against UGM because the enzyme's active site does not stabilize the transition state
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solely through charge interactions. They require linkage to a UDP-mimic (e.g., a uridine

tether) to achieve

M potency.

Class C: Non-Substrate Small Molecules
Moving away from sugar mimics, these are heterocyclic compounds identified via High-

Throughput Screening (HTS).

Examples: Thiazolidinones, Aminothiazoles, Triazolothiadiazines (e.g., Compound 30).

Performance: These often outperform sugar mimics in cell permeability and potency.

Selectivity: Some show species specificity (e.g., inhibiting Klebsiella UGM but not

Mycobacterium UGM).

Performance Data Comparison
The following table synthesizes inhibition constants (

or

) from key studies targeting M. tuberculosis (MtUGM) and K. pneumoniae (KpUGM).
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Compound
Class

Specific
Derivative

Target
Organism

Potency (

/

)

Key Limitation

Triazolothiadiazi

ne
Compound 30 K. pneumoniae

= 1.1

M

Lower potency

against M. tb (

~28

M).

Aminothiazole Compound 1 K. pneumoniae
= 1.3

M

Toxicity to

mammalian cells;

difficult to

optimize.

Pyrazole MS208 M. tuberculosis
~10

M

Targets allosteric

site; poor whole-

cell activity.

Iminosugar
UDP-Galf Mimic

(Linker modified)
E. coli / M. tb

> 100

M

Synthesis

complexity; low

affinity without

UDP moiety.

Flavonoid Flavopiridol A. fumigatus
~125

M

Specific to

eukaryotic UGM;

inactive against

bacterial UGM.
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Critical Insight: While non-substrate inhibitors (Class C) generally show better in vitro

values, many fail in whole-cell assays due to the mycobacterial cell wall's

impermeability. Sugar mimics (Class A/B) struggle with bioavailability unless specific

transporters are exploited.

Experimental Protocol: UGM Inhibition Assay
Objective: To quantify the inhibitory activity (

) of a derivative by monitoring the conversion of UDP-Galf to UDP-Galp. Method: High-
Performance Liquid Chromatography (HPLC).[3]

Workflow Diagram
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Caption: Step-by-step workflow for the standard HPLC-based UGM inhibition assay.

Detailed Methodology
Enzyme Preparation:

Purify recombinant UGM (e.g., from E. coli BL21).

Critical Step: UGM is a flavoenzyme.[1][4] It must be reduced to be active. Incubate with

20 mM sodium dithionite (Na2S2O4) on ice until the yellow color (oxidized FAD) fades to

colorless (reduced FAD).

Reaction Setup:
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Buffer: 50 mM sodium phosphate (pH 7.0).

Mix: Reduced UGM (final conc. 20-100 nM) + Test Derivative (variable conc.) + UDP-Galf

substrate (20-50

M).

Total Volume: Typically 50-100

L.

Incubation:

Incubate at 37°C for a fixed time (e.g., 2 minutes). The reaction must remain in the linear

velocity phase (<10% substrate conversion).

Quenching:

Rapidly stop the reaction.

Method A: Flash freeze in liquid nitrogen.

Method B: Add equal volume of HPLC mobile phase (e.g., 50 mM triethylammonium

acetate, pH 6.8) or weak acid.

HPLC Analysis:

Column: C18 Reverse Phase (e.g., Waters Atlantis T3).

Mobile Phase: Isocratic elution with 50 mM triethylammonium acetate (pH 6.8).

Detection: UV absorbance at 262 nm (uracil moiety).

Separation: UDP-Galp elutes earlier than UDP-Galf.

Calculation:

Calculate % conversion = Area(Galp) / [Area(Galp) + Area(Galf)].[3]
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Plot % inhibition vs. log[Inhibitor] to determine

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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